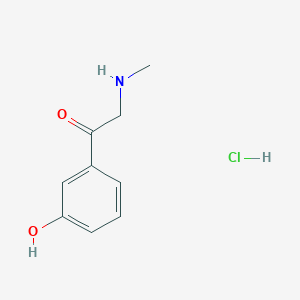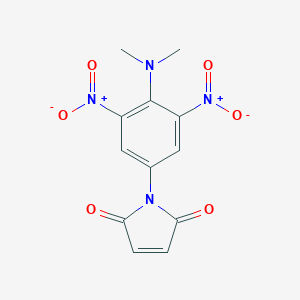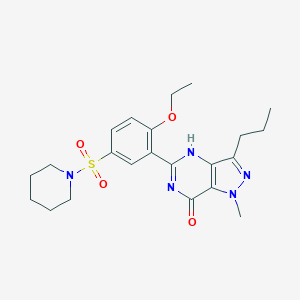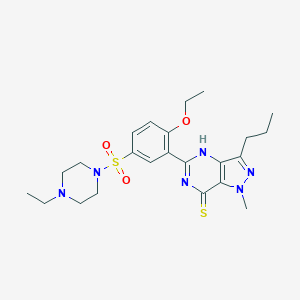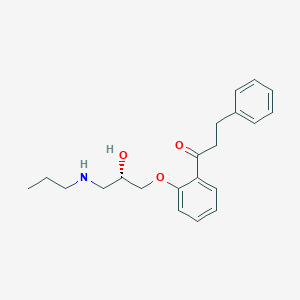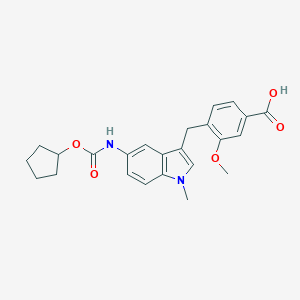
4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediate structures and the use of protecting groups. A related example is the stereoselective synthesis of a conformationally constrained analogue of aspartic acid, demonstrating a multi-step synthesis involving regioselective cycloaddition and subsequent transformations to achieve the target molecule (Conti et al., 2007). While not directly analogous, the principles and strategies used in this synthesis could be relevant to the compound .
Molecular Structure Analysis
The structural analysis of similar compounds, such as iodinated indomethacin analogs, provides insights into the molecular geometry, bond distances, and angles, reflecting steric strain and the spatial arrangement of functional groups (Loll et al., 1996). Understanding the structure of our compound could involve similar crystallographic studies to elucidate its conformation and electronic structure.
Chemical Reactions and Properties
The reactivity of a molecule like this can be inferred from its functional groups. For instance, the cyclopentyloxy and methoxybenzoic acid groups suggest potential for esterification, nucleophilic substitution, and electrophilic aromatic substitution reactions. Detailed reaction mechanisms and conditions would depend on the specific functional groups' reactivity and the desired transformation.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure can be crucial for compound characterization. For example, the crystal structure analysis of related compounds offers insights into molecular packing, hydrogen bonding, and the impact of substituents on these properties (Kumarasinghe et al., 2009).
Applications De Recherche Scientifique
Indole Derivatives in Medicinal Chemistry
Indole derivatives, including those similar in structure to the query compound, play a significant role in medicinal chemistry, serving as precursors or active moieties in the synthesis of pharmaceutical agents. For instance, indole synthesis methods have evolved to cater to the creation of diverse pharmacologically active molecules. This versatility underscores indole derivatives' utility in drug discovery and development processes, highlighting their contributions to therapeutic agents across a variety of disease states (Taber & Tirunahari, 2011).
Parabens in Environmental Studies
Research on parabens, which share a benzoic acid moiety with the query compound, suggests their widespread use in consumer products and their environmental persistence. Studies focusing on their occurrence, fate, and behavior in aquatic environments provide insights into the environmental impact of synthetic organic compounds. These findings are crucial for understanding the environmental distribution and potential ecological effects of similar complex organic chemicals (Haman et al., 2015).
Pharmacological Activities of Similar Compounds
The pharmacological activities of compounds structurally related to the query, such as gallic acid and its derivatives, reveal a wide range of therapeutic potentials, from anti-inflammatory and antioxidant to anti-cancer properties. These activities underscore the importance of structural moieties in determining the biological effects of complex molecules, suggesting potential research directions for exploring the pharmacological applications of the query compound (Bai et al., 2020).
Propriétés
IUPAC Name |
4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-26-14-17(11-15-7-8-16(23(27)28)12-22(15)30-2)20-13-18(9-10-21(20)26)25-24(29)31-19-5-3-4-6-19/h7-10,12-14,19H,3-6,11H2,1-2H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQBKNCZRCRBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461477 | |
| Record name | 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid | |
CAS RN |
107754-20-1 | |
| Record name | 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107754201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((5-(((CYCLOPENTYLOXY)CARBONYL)AMINO)-1-METHYL-1H-INDOL-3-YL)METHYL)-3-METHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEM3BGH9XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

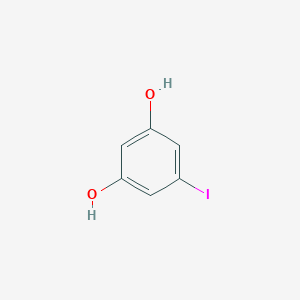
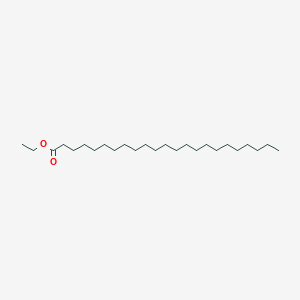
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)
![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)

